2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Overview
Description
2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile is an organic compound with the molecular formula C17H12N2O It is a derivative of isoquinoline, featuring a benzoyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile typically involves the condensation of isoquinoline derivatives with benzoyl cyanide under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is usually purified through recrystallization or chromatography techniques to meet the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and acids or bases are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Benzoylisoquinoline: Similar in structure but lacks the carbonitrile group.
1-Benzoyl-1,2-dihydroisoquinoline: Similar but with a different substitution pattern on the isoquinoline ring.
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline: Similar but with additional hydrogen atoms on the isoquinoline ring.
Uniqueness: 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile is unique due to the presence of both the benzoyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-benzoyl-1H-isoquinoline-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c18-12-16-15-9-5-4-6-13(15)10-11-19(16)17(20)14-7-2-1-3-8-14/h1-11,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRCCKPODGFADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282323 | |
Record name | 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784485 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
844-25-7 | |
Record name | 844-25-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168210 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 844-25-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BENZOYL-1,2-DIHYDRO-1-ISOQUINOLINECARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile useful in organic synthesis?
A1: this compound is a versatile building block in organic synthesis. Its reactivity stems from the presence of both a nucleophilic center (C1) and an electrophilic center (the carbonyl group). This allows it to undergo a wide range of reactions, including alkylations, cycloadditions, and rearrangements, leading to various complex heterocyclic structures. [, , , , , , , ]
Q2: Can you provide an example of this compound's use in cycloaddition reactions?
A2: Absolutely. Research shows that this compound readily participates in [4+2] cycloaddition reactions with various dienophiles. For example, it reacts with 2-arylidene-3(2H)-benzofuranones to yield spiro[pyrrole-3,2′-3(2H)-benzofuranones]. These spiro compounds can be further manipulated to access structurally diverse chromenopyrrole derivatives. [, ]
Q3: How does the reaction environment affect the outcome when using this compound as a reactant?
A3: The reaction conditions significantly influence the product distribution. For instance, treating the spiro compounds derived from the [4+2] cycloaddition with acid leads to the formation of tetrasubstituted pyrroles. In contrast, refluxing in DMF yields compounds derived from chromenopyrroles. []
Q4: Are there methods to enhance the efficiency of reactions involving this compound?
A4: Yes, studies have shown that using phase-transfer catalysis in conjunction with ultrasonic irradiation can significantly improve reaction yields and reduce reaction times in alkylation reactions of this compound. []
Q5: What spectroscopic techniques are typically employed to characterize the products obtained from reactions involving this compound?
A5: 1H NMR spectroscopy is commonly used to elucidate the regio- and stereochemistry of the products. Additionally, X-ray crystallography can be employed to confirm the structure of key intermediates and products. [, ]
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